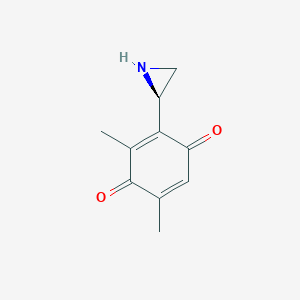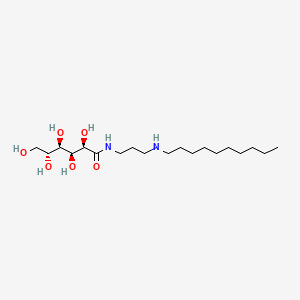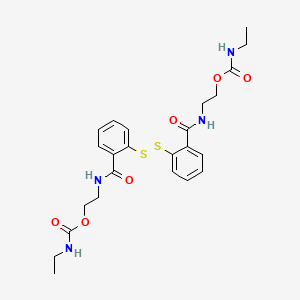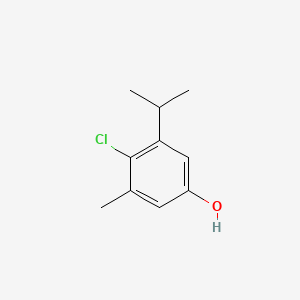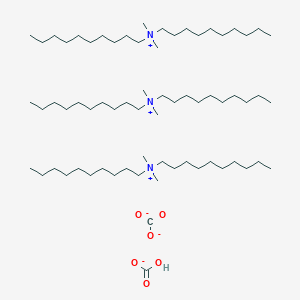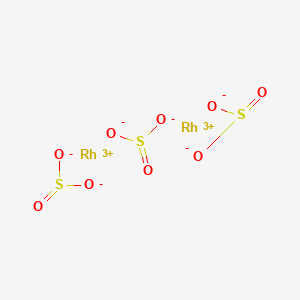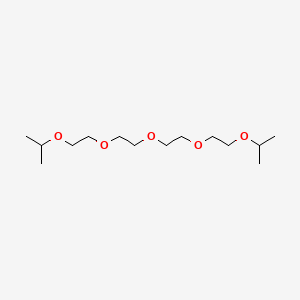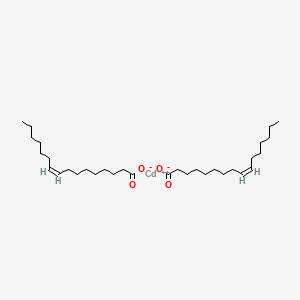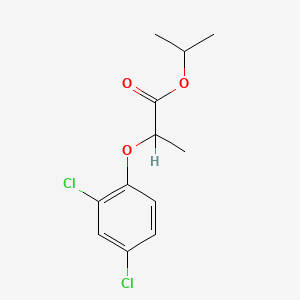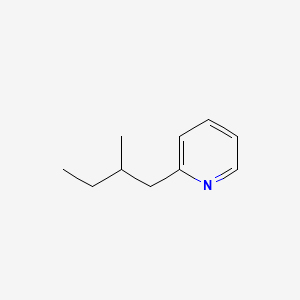
2-(2-Methylbutyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylbutyl)pyridine is an organic compound belonging to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 2-methylbutyl group attached to the second position of the pyridine ring. Pyridine derivatives are widely recognized for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 2-methylbutyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased reaction efficiency, better control over reaction conditions, and reduced waste generation. For instance, the use of a continuous flow setup with a suitable catalyst can facilitate the selective alkylation of pyridine, yielding high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Methylbutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Substitution: The compound can participate in electrophilic substitution reactions, where the pyridine ring undergoes substitution at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated, acylated, or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
2-(2-Methylbutyl)pyridine finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(2-Methylbutyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Methylpyridine: Similar in structure but lacks the 2-methylbutyl group.
2-Ethylpyridine: Contains an ethyl group instead of a 2-methylbutyl group.
2-Propylpyridine: Contains a propyl group instead of a 2-methylbutyl group.
Uniqueness: 2-(2-Methylbutyl)pyridine is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
79562-37-1 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-(2-methylbutyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-3-9(2)8-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
DWJZUJQFGRPDRD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


